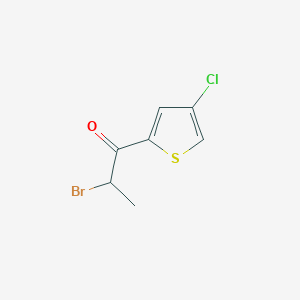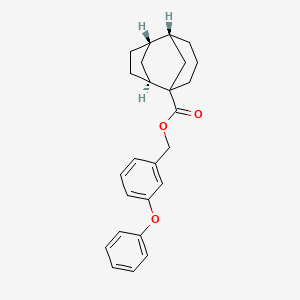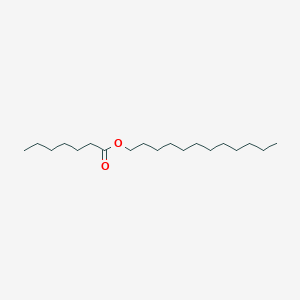
Dodecyl heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl heptanoate is an ester compound formed from the reaction between dodecanol (a fatty alcohol) and heptanoic acid (a medium-chain fatty acid). It is commonly used in various industrial applications due to its unique properties, such as its ability to act as a lubricant, emollient, and solvent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dodecyl heptanoate is typically synthesized through an esterification reaction. This involves the reaction of dodecanol with heptanoic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using large reactors. The reaction mixture is heated to a specific temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation to obtain high-purity this compound.
Types of Reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products, although this is less common.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate can be used under controlled conditions.
Major Products Formed:
Hydrolysis: Dodecanol and heptanoic acid.
Oxidation: Various oxidation products depending on the specific conditions used.
Aplicaciones Científicas De Investigación
Dodecyl heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Mecanismo De Acción
The mechanism of action of dodecyl heptanoate primarily involves its interaction with biological membranes and proteins. As an ester, it can penetrate lipid bilayers and affect membrane fluidity. This property makes it useful in drug delivery systems, where it can facilitate the transport of active ingredients across cell membranes .
Comparación Con Compuestos Similares
- Dodecyl acetate
- Dodecyl palmitate
- Dodecyl stearate
Comparison: Dodecyl heptanoate is unique due to its specific chain length and the presence of a medium-chain fatty acid. This gives it distinct properties compared to other esters like dodecyl acetate, which has a shorter chain length, or dodecyl palmitate and dodecyl stearate, which have longer chain lengths. These differences affect their solubility, melting points, and applications in various industries .
Propiedades
Número CAS |
96980-60-8 |
|---|---|
Fórmula molecular |
C19H38O2 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
dodecyl heptanoate |
InChI |
InChI=1S/C19H38O2/c1-3-5-7-9-10-11-12-13-14-16-18-21-19(20)17-15-8-6-4-2/h3-18H2,1-2H3 |
Clave InChI |
LJHUUVGNJFUXNZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


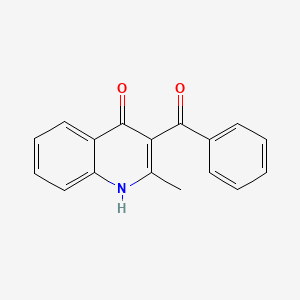
![1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one](/img/structure/B14334497.png)
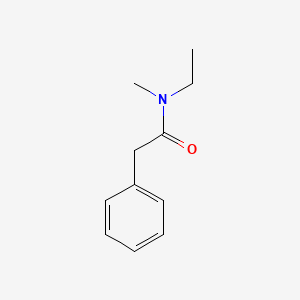
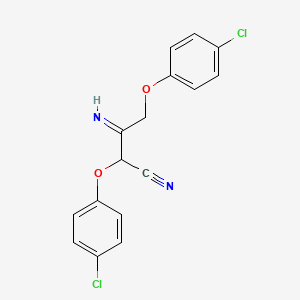
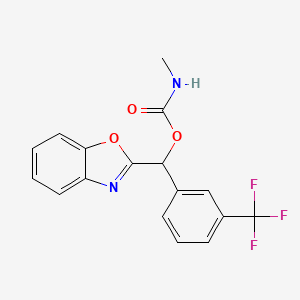
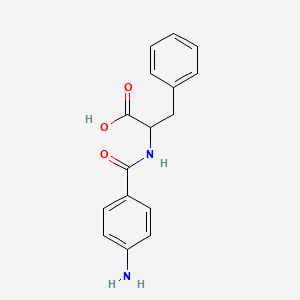
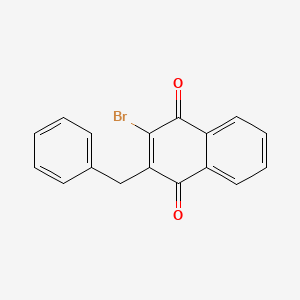
![1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14334544.png)
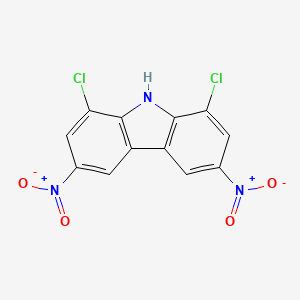
![N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B14334557.png)
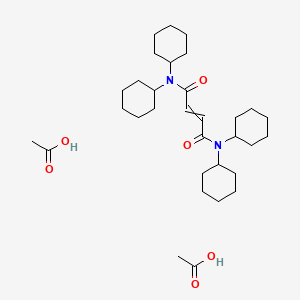
![7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14334565.png)
